5-(4-Diethylamino-benzylidene)-2,2-dimethyl-(1,3)dioxane-4,6-dione 5-(4-Diethylamino-benzylidene)-2,2-dimethyl-(1,3)dioxane-4,6-dione
Brand Name: Vulcanchem
CAS No.: 68871-12-5
VCID: VC16080040
InChI: InChI=1S/C17H21NO4/c1-5-18(6-2)13-9-7-12(8-10-13)11-14-15(19)21-17(3,4)22-16(14)20/h7-11H,5-6H2,1-4H3
SMILES:
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol

5-(4-Diethylamino-benzylidene)-2,2-dimethyl-(1,3)dioxane-4,6-dione

CAS No.: 68871-12-5

Cat. No.: VC16080040

Molecular Formula: C17H21NO4

Molecular Weight: 303.35 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Diethylamino-benzylidene)-2,2-dimethyl-(1,3)dioxane-4,6-dione - 68871-12-5

Specification

CAS No. 68871-12-5
Molecular Formula C17H21NO4
Molecular Weight 303.35 g/mol
IUPAC Name 5-[[4-(diethylamino)phenyl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Standard InChI InChI=1S/C17H21NO4/c1-5-18(6-2)13-9-7-12(8-10-13)11-14-15(19)21-17(3,4)22-16(14)20/h7-11H,5-6H2,1-4H3
Standard InChI Key MWDVDNKGIMGHOR-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(OC2=O)(C)C

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 5-[4-(diethylamino)benzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, reflects its core structure: a Meldrum’s acid backbone (2,2-dimethyl-1,3-dioxane-4,6-dione) functionalized with a 4-diethylaminobenzylidene group at the 5-position . Its molecular formula is C₁₇H₂₁NO₄, with a molar mass of 303.35 g/mol.

Crystallographic Analysis

Single-crystal X-ray diffraction data (monoclinic, space group P2₁/c) reveals key structural parameters :

ParameterValue
Unit cell dimensionsa = 7.8662 Å, b = 11.4601 Å, c = 18.1517 Å
β angle96.858°
Volume1624.62 ų
Density1.240 g/cm³

The heterocyclic dioxane ring adopts a slightly distorted boat conformation, with the benzylidene group nearly coplanar (dihedral angle = 8.05°) to the Meldrum’s acid moiety . This planarity facilitates conjugation across the molecule, stabilizing the enolate form and enhancing reactivity in condensation reactions. Intramolecular C–H···O hydrogen bonds further rigidify the structure, while π-π stacking interactions (interplanar distance: 3.54 Å) dictate crystal packing .

Synthesis and Reaction Mechanisms

Synthetic Pathway

The compound is synthesized via Knoevenagel condensation between Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and 4-diethylaminobenzaldehyde under aqueous conditions :

  • Reactants:

    • Meldrum’s acid (1.00 g, 6.9 mmol)

    • 4-Diethylaminobenzaldehyde (1.27 g, 6.9 mmol)

  • Conditions:

    • Solvent: Water (50 mL)

    • Temperature: 348 K (75°C)

    • Duration: 2 hours

  • Workup: Cooling to room temperature precipitates the product, which is recrystallized from ethanol (yield: 80%) .

This method aligns with broader strategies for synthesizing arylidene Meldrum’s acid derivatives, where aldehydes condense with the active methylene group of Meldrum’s acid . The reaction’s efficiency in water highlights the compound’s compatibility with green chemistry principles.

Mechanistic Insights

Meldrum’s acid (pKa ≈ 4.8) readily forms a resonance-stabilized enolate, which undergoes nucleophilic attack on the aldehyde carbonyl . Subsequent dehydration yields the benzylidene derivative. The electron-donating diethylamino group enhances the aldehyde’s electrophilicity, accelerating condensation .

Applications in Organic Synthesis

The compound’s utility arises from two reactive sites:

  • Electrophilic Dioxanedione Core: Susceptible to nucleophilic ring-opening, enabling heterocycle synthesis.

  • Benzylidene Double Bond: Participates in cycloadditions and hydrogenation reactions.

Key Applications

  • Heterocycle Synthesis: Serves as a precursor to indoles and pyridines via cyclization reactions .

  • Polymer Chemistry: Acts as a crosslinking agent in photoresponsive materials due to its conjugated system .

  • Medicinal Chemistry Intermediates: The diethylamino group enhances bioavailability, making it valuable in drug discovery .

Research Advancements

Supramolecular Behavior

Crystallographic studies reveal that the compound’s planar structure facilitates π-π interactions, which could be exploited in organic semiconductors . The diethylamino group’s rotational freedom may allow tunable electronic properties.

Reactivity Studies

Preliminary investigations suggest that the benzylidene double bond undergoes selective hydrogenation, offering a route to saturated analogs without disrupting the dioxanedione ring .

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